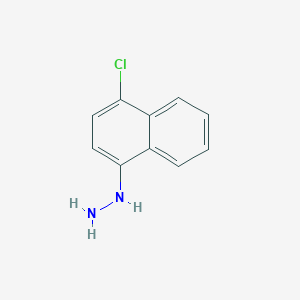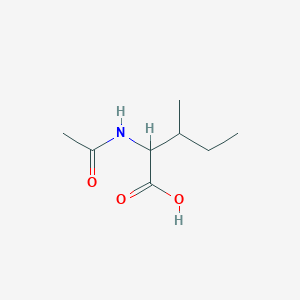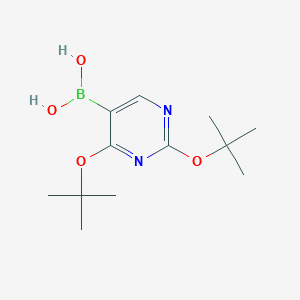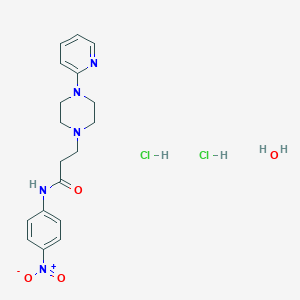
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, suggesting the potential for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate as a dual-action antidepressant and antipsychotic.
Efectos Bioquímicos Y Fisiológicos
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, increased neurogenesis, and decreased levels of stress hormones. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several advantages for lab experiments, including its high affinity for serotonin and dopamine transporters, its dual-action mechanism of action, and its low potential for abuse and addiction. However, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several limitations, including its limited availability and high cost, as well as the need for further research to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate, including further studies on its potential as a dual-action antidepressant and antipsychotic, as well as its potential as an anxiolytic agent. Additionally, further studies on the biochemical and physiological effects of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate are needed to fully understand its therapeutic potential. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate.
Conclusion
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can be synthesized through various methods, including the reaction of 1-(2-pyridyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine, or the reaction of 1-(2-pyridyl)piperazine with 4-nitrophenyl isocyanate in the presence of N,N-dimethylformamide. The resulting compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a high affinity for the serotonin transporter and the dopamine D2 receptor, suggesting its potential as a dual-action antidepressant. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential as an anxiolytic and antipsychotic agent, with promising results in animal models.
Propiedades
Número CAS |
104373-65-1 |
|---|---|
Nombre del producto |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate |
Fórmula molecular |
C18H25Cl2N5O4 |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH.H2O/c24-18(20-15-4-6-16(7-5-15)23(25)26)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H;1H2 |
Clave InChI |
GUQUARQUAPVYJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
Otros números CAS |
104373-65-1 |
Sinónimos |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochlor ide hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



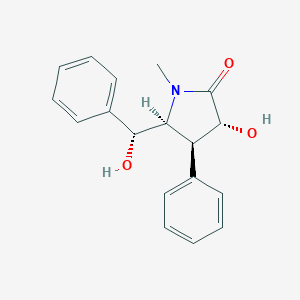
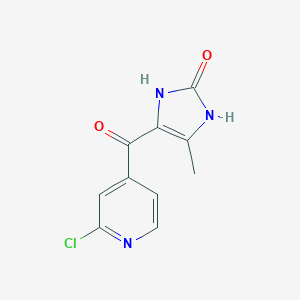
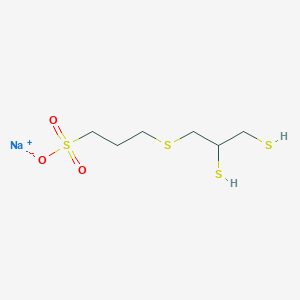
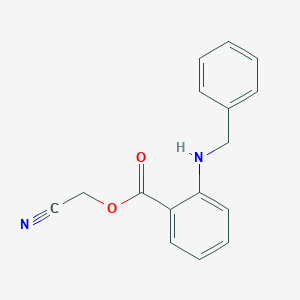
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
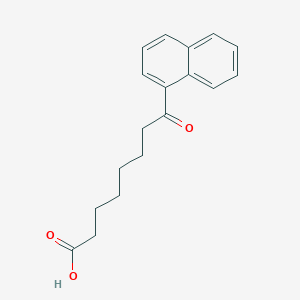
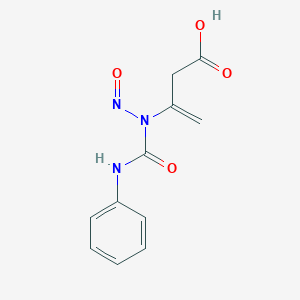
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
